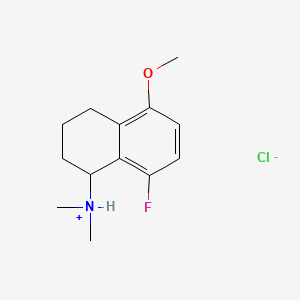
1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-8-fluoro-5-methoxy-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-8-fluoro-5-methoxy-, hydrochloride is a complex organic compound with a unique structure that includes a naphthylamine core, tetrahydro modifications, and various functional groups such as dimethyl, fluoro, and methoxy
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-8-fluoro-5-methoxy-, hydrochloride typically involves multiple steps:
Formation of the Naphthylamine Core: This can be achieved through the reduction of nitronaphthalene derivatives.
Tetrahydro Modification: The naphthylamine core undergoes hydrogenation to introduce tetrahydro modifications.
Functional Group Addition:
Hydrochloride Formation: The final step involves the conversion of the compound into its hydrochloride salt form, often through reaction with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-8-fluoro-5-methoxy-, hydrochloride can undergo various chemical reactions:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can further modify the tetrahydro structure.
Substitution: The functional groups (dimethyl, fluoro, methoxy) can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation or nitration reactions can be carried out using reagents like halogens or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce new functional groups.
Aplicaciones Científicas De Investigación
1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-8-fluoro-5-methoxy-, hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-8-fluoro-5-methoxy-, hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to various biological effects.
Pathways Involved: It can modulate signaling pathways, induce apoptosis, or inhibit cell proliferation depending on its specific structure and functional groups.
Comparación Con Compuestos Similares
Similar Compounds
1-Naphthylamine, 1,2,3,4-tetrahydro-: Similar core structure but lacks the additional functional groups.
N,N-Dimethyl-1-naphthylamine: Contains the dimethyl group but lacks the tetrahydro and other modifications.
5,6,7,8-Tetrahydro-1-naphthylamine: Another tetrahydro derivative with different functional groups.
Uniqueness
1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-8-fluoro-5-methoxy-, hydrochloride is unique due to its combination of functional groups and modifications, which confer specific chemical and biological properties not found in similar compounds.
Propiedades
Número CAS |
64037-83-8 |
|---|---|
Fórmula molecular |
C13H19ClFNO |
Peso molecular |
259.75 g/mol |
Nombre IUPAC |
(8-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-dimethylazanium;chloride |
InChI |
InChI=1S/C13H18FNO.ClH/c1-15(2)11-6-4-5-9-12(16-3)8-7-10(14)13(9)11;/h7-8,11H,4-6H2,1-3H3;1H |
Clave InChI |
MJDAEFCUWVKVSJ-UHFFFAOYSA-N |
SMILES canónico |
C[NH+](C)C1CCCC2=C(C=CC(=C12)F)OC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



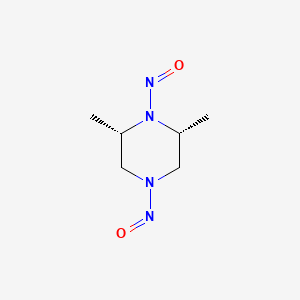

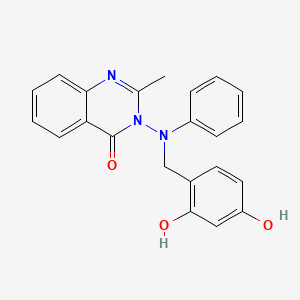
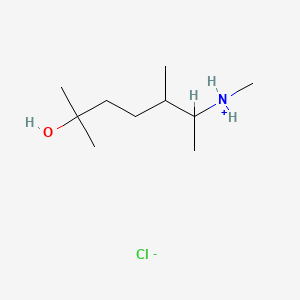
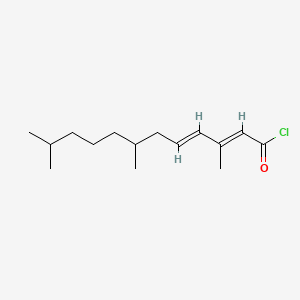
![1-azoniabicyclo[3.2.1]octan-6-yl 9H-fluorene-9-carboxylate;chloride](/img/structure/B13770498.png)

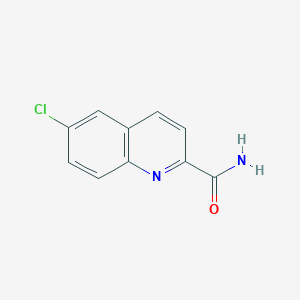

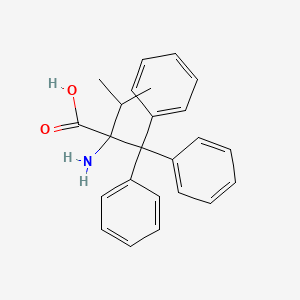
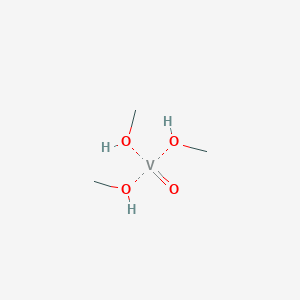
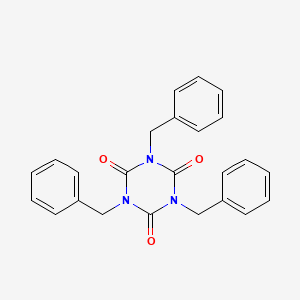
![6-Bromo-6H-dibenzo[d,g][1,3,6,2]trithiastibocine](/img/structure/B13770541.png)
